N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CMI-392 and is classified as a thioacetamide derivative.
Mecanismo De Acción
CMI-392 exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, CMI-392 reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
CMI-392 has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial activity against various bacterial and fungal strains. CMI-392 has been shown to cross the blood-brain barrier and has potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMI-392 has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. CMI-392 has been extensively studied in animal models and has shown promising results. However, the limitations of CMI-392 include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CMI-392. Further studies are needed to determine the optimal dosage and administration route for CMI-392. The potential use of CMI-392 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored. The development of more soluble derivatives of CMI-392 could also improve its therapeutic potential. Finally, the potential use of CMI-392 in combination with other anti-inflammatory and anti-tumor agents should be investigated.
Conclusion:
In conclusion, CMI-392 is a novel compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for CMI-392 and to explore its potential use in the treatment of neurological disorders.
Métodos De Síntesis
CMI-392 can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 3-bromo-2-methylpropionate to form 5-chloro-2-methoxy-N-(2-methyl-3-oxopropyl)aniline. The second step involves the reaction of 5-chloro-2-methoxy-N-(2-methyl-3-oxopropyl)aniline with 1-ethyl-3-(2-bromoethyl)indole-2-thione to form CMI-392.
Aplicaciones Científicas De Investigación
CMI-392 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. CMI-392 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22-11-18(14-6-4-5-7-16(14)22)25-12-19(23)21-15-10-13(20)8-9-17(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMTCOSHDMJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.